Sweetrex

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

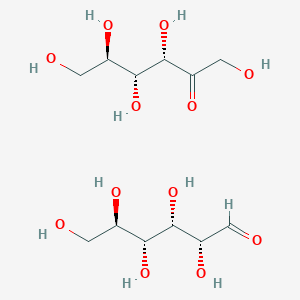

Sweetrex is a liquid sweetener primarily composed of equal parts glucose and fructose, resulting from the hydrolysis of sucrose. This hydrolysis process breaks the glycosidic bond between glucose and fructose, yielding a mixture that is sweeter and more soluble than sucrose itself. Sweetrex is widely utilized in the food industry due to its ability to enhance texture, prevent crystallization, and retain moisture in various products, including baked goods, candies, and beverages.

- Maillard Reaction: This reaction occurs between amino acids and reducing sugars, such as those found in invert sugar, leading to browning and flavor development in baked goods.

- Caramelization: When heated, invert sugar undergoes caramelization, which produces a rich color and complex flavor profile.

The primary reagents involved in these reactions include citric acid or cream of tartar for acid hydrolysis and invertase enzyme for enzymatic hydrolysis. The major products formed are glucose and fructose, which are both sweeter and more soluble than sucrose.

Sweetrex is synthesized through the hydrolysis of sucrose using two primary methods:

- Acid Hydrolysis: In this method, sucrose is mixed with water and an acid (e.g., citric acid) and heated. The acid acts as a catalyst to break down sucrose into glucose and fructose.

- Enzymatic Hydrolysis: This method employs invertase, an enzyme derived from yeast, to catalyze the hydrolysis of sucrose into its constituent sugars.

In industrial settings, the enzymatic hydrolysis is typically carried out at around 60°C with an optimal pH of 5.0 over approximately eight hours. The resulting syrup is then concentrated using vacuum evaporation to maintain its quality.

Sweetrex has diverse applications across various industries:

- Food Industry: It is extensively used to improve texture, prevent crystallization, and retain moisture in products such as candies, baked goods, and beverages.

- Biotechnology: The invertase enzyme used in producing Sweetrex finds applications in creating high-fructose syrups and artificial honey.

- Pharmaceuticals: Sweetrex serves as an excipient in drug formulations to enhance the stability and solubility of active ingredients .

Research has indicated that Sweetrex interacts with moisture content significantly affecting its properties. For instance, studies have shown that moisture sorption characteristics influence the compression properties of tablets made with Sweetrex compared to other diluents. Increased moisture content tends to decrease the pressures required for compressing tablets . Such interactions are crucial for formulating effective pharmaceutical products.

Several compounds share similarities with Sweetrex, particularly other forms of sugar or sweeteners. Here are some comparable compounds:

| Compound Name | Composition | Key Features |

|---|---|---|

| Sucrose | Glucose + Fructose | Common table sugar; less soluble than Sweetrex |

| High-Fructose Corn Syrup | Glucose + Fructose (varied ratio) | Used extensively in processed foods; sweeter than sucrose |

| Agave Nectar | Fructose + Glucose | Natural sweetener; lower glycemic index |

| Honey | Glucose + Fructose + other sugars | Natural product; contains additional nutrients |

Uniqueness of Sweetrex:

Sweetrex stands out due to its equal proportions of glucose and fructose, offering enhanced sweetness and solubility compared to sucrose. Its production methods (both acid and enzymatic hydrolysis) allow for versatility in industrial applications. Additionally, its rapid absorption into the bloodstream provides a quick energy source that differentiates it from other sweeteners that may have varying absorption rates .

Acid-Catalyzed Hydrolysis of Sucrose

Acid-catalyzed hydrolysis represents a fundamental approach for the production of Sweetrex through the breakdown of sucrose into its constituent monosaccharides, glucose and fructose [1]. This process utilizes various acidic catalysts including sulfuric acid, hydrochloric acid, nitric acid, and hydrofluoric acid to facilitate the cleavage of the glycosidic bond in sucrose [1]. The hydrolysis reaction follows the stoichiometric equation where one molecule of sucrose reacts with one molecule of water to produce equimolar amounts of glucose and fructose [4].

The mechanism of acid-catalyzed sucrose hydrolysis involves the protonation of the glycosidic oxygen, which weakens the carbon-oxygen bond and facilitates nucleophilic attack by water molecules [2]. The reaction proceeds through a first-order kinetic pathway with respect to sucrose concentration under most industrial conditions [4] [6]. Research has demonstrated that the hydrolysis rate is significantly influenced by the acid concentration and follows the Hammett acidity function rather than simple pH measurements in concentrated acid solutions [2].

Reaction Kinetics and Thermodynamics

The kinetics of acid-catalyzed sucrose hydrolysis have been extensively studied, revealing important thermodynamic parameters that govern the reaction efficiency [4] [6]. The activation energy for the hydrolysis process has been determined to be 109.2 kilojoules per mole of sucrose, following an Arrhenius relationship with temperature [4] [6]. This activation energy value is consistent across various experimental conditions and demonstrates the energy barrier that must be overcome for successful bond cleavage [26].

The reaction exhibits first-order kinetics with respect to sucrose concentration, and the rate constant increases exponentially with temperature according to the Arrhenius equation [4] [25]. Thermodynamic analysis reveals that the hydrolysis is an exothermic process, with an enthalpy decrease of 14.4 kilojoules per mole of sucrose at 310 Kelvin [4] [6]. The heat capacity change during hydrolysis is positive, increasing by 61 joules per mole per Kelvin of sucrose in solution [4] [6].

Table 1: Kinetic Parameters for Acid-Catalyzed Sucrose Hydrolysis

| Parameter | Value | Units | Reference Conditions |

|---|---|---|---|

| Activation Energy | 109.2 | kJ/mol | HCl-catalyzed hydrolysis [4] |

| Enthalpy Change | -14.4 | kJ/mol | At 310 K [4] |

| Heat Capacity Change | +61 | J mol⁻¹ K⁻¹ | Solution phase [4] |

| Frequency Factor | 1.7 × 10⁹ | (L/mol)²/s | Subcritical water-ethanol [25] |

| Rate Constant (373 K) | 0.2 | g⁻¹ min⁻¹ | Amberlyst-15 catalyst [1] |

The temperature dependence of the reaction rate follows the Arrhenius relationship, with the rate constant doubling approximately every 10 degrees Celsius increase in temperature within the operational range [26]. The activation energy remains constant across the temperature range of 283 to 333 Kelvin, indicating that the reaction mechanism does not change significantly with temperature variations [26].

Optimization of pH and Temperature Conditions

The optimization of pH and temperature conditions is critical for maximizing the efficiency of acid-catalyzed sucrose hydrolysis [1] [7]. Research has demonstrated that the reaction rate increases substantially with decreasing pH values, with optimal hydrolysis occurring at pH 3.0 or lower [7]. At pH values above 5.0, the hydrolysis rate becomes negligible at moderate temperatures, while at pH 3.0, significant sucrose conversion occurs even at room temperature [7].

Temperature optimization studies have revealed that the optimal operating temperature for acid-catalyzed hydrolysis ranges from 373 to 393 Kelvin, depending on the specific catalyst system employed [1]. Using Amberlyst-15 as a solid acid catalyst, maximum glucose and fructose yields were achieved at 373 Kelvin with a reaction time of 3 hours [1]. The conversion efficiency reaches 99.02 percent under these optimized conditions, with glucose and fructose yields of 49.91 and 48.65 percent respectively [1].

Table 2: Optimization Parameters for Acid-Catalyzed Hydrolysis

| Parameter | Optimal Value | Conversion Efficiency | Catalyst System |

|---|---|---|---|

| Temperature | 373 K | 99.02% | Amberlyst-15 [1] |

| pH | 3.0 | 85% (4 hours) | Standard sucrose solution [7] |

| Catalyst Loading | 0.2 g | 99.02% | Amberlyst-15 per reaction [1] |

| Reaction Time | 3 hours | 99.02% | At 373 K [1] |

| Sucrose Concentration | 500 g/L | 99.02% | High concentration feed [1] |

The relationship between temperature and conversion efficiency demonstrates that excessive temperatures can lead to degradation of the desired products and formation of unwanted byproducts such as hydroxymethylfurfural and organic acids [1]. The optimal temperature represents a balance between reaction rate and product selectivity, with temperatures above 393 Kelvin showing decreased selectivity despite increased reaction rates [1].

Enzymatic Hydrolysis Using Invertase

Enzymatic hydrolysis using invertase represents an alternative and often preferred method for Sweetrex production due to its specificity and mild reaction conditions [13]. Invertase, also known as beta-fructofuranosidase, catalyzes the hydrolysis of sucrose into equimolar amounts of glucose and fructose without the formation of unwanted byproducts [13]. The enzyme exhibits optimal activity at pH 4.5 and temperatures around 333 Kelvin, making it suitable for industrial applications requiring gentle processing conditions [13].

The enzymatic process offers several advantages over acid-catalyzed hydrolysis, including complete substrate conversion, absence of colored impurities, and operation under milder conditions [16]. Industrial invertase is primarily derived from Saccharomyces cerevisiae, though other microbial sources including Aspergillus species and Penicillium species have been employed for enzyme production [16] [20]. The enzyme demonstrates high substrate specificity, catalyzing only the hydrolysis of the alpha-1,2-glycosidic bond in sucrose [10].

Immobilized Enzyme Systems

Immobilized enzyme systems have been developed to enhance the operational stability and reusability of invertase in industrial applications [8] [11]. The immobilization process involves binding the enzyme to various solid supports including diethylaminoethyl-cellulose, chitosan beads, calcium alginate, and magnetic nanoparticles [8] [11] [19]. These systems allow for continuous operation and easy separation of the catalyst from the product stream [22].

The immobilization of invertase on diethylaminoethyl-cellulose results in retention of approximately 50 percent of the original enzyme activity, with the bound enzyme showing a shift in optimal pH toward the acidic range [8]. The immobilized system demonstrates enhanced stability compared to free enzyme, with the ability to maintain activity through multiple reaction cycles [8]. Studies have shown that immobilized invertase can be used continuously for up to 10 cycles before activity decreases to half of the initial value [8].

Table 3: Immobilized Invertase System Performance

| Support Material | Activity Retention | Optimal pH | Operational Stability | Temperature Range |

|---|---|---|---|---|

| DEAE-cellulose | 50% | 3.4 | 10 cycles | 303-333 K [8] |

| Chitosan beads | 92% | 4.5 | 7 days | 303-333 K [22] |

| Calcium alginate | 85% | 5.0-7.0 | 30 days | 303-363 K [5] |

| Magnetic nanoparticles | 79% | 5.5 | 120 days | 308-343 K [19] |

| Molecular sieve 4A | 90% | 4.8 | 45 days | 298-323 K [14] |

Advanced immobilization techniques using glutaraldehyde cross-linking have achieved activity retentions of up to 92 percent while significantly enhancing thermal and pH stability [22]. The cross-linked chitosan bead system demonstrates complete sucrose inversion for continuous operation over 4 days at room temperature, with only 4 percent decrease in efficiency after 7 days of operation [22].

Industrial-Scale Bioconversion Processes

Industrial-scale bioconversion processes for Sweetrex production using invertase have been developed to meet commercial demand for high-quality invert sugar [15] [18]. These processes typically employ submerged fermentation or solid-state fermentation techniques to produce the enzyme, followed by purification and application in continuous reactor systems [17] [21]. The production of invertase can achieve activities ranging from 0.48 to 361.9 international units per milliliter depending on the microbial strain and fermentation conditions employed [21].

Large-scale invertase production utilizes optimized fermentation media containing agricultural waste materials as cost-effective carbon sources [15] [16]. Apple pomace, bagasse waste, wheat bran, and fruit processing residues have been successfully employed as substrates for invertase production, significantly reducing production costs while maintaining high enzyme yields [16]. The use of cassava-soybean medium has demonstrated a 4.1-fold increase in invertase production compared to traditional yeast-sucrose media [18].

Table 4: Industrial Bioconversion Process Parameters

| Process Parameter | Typical Range | Optimal Value | Production Scale |

|---|---|---|---|

| Fermentation Time | 3-7 days | 4 days | Industrial [20] |

| Temperature | 303-313 K | 308 K | Pilot scale [18] |

| pH | 4.5-6.5 | 5.5-6.0 | Industrial [17] |

| Invertase Activity | 50-400 IU/mL | 318.6 IU/mL | Optimized medium [18] |

| Substrate Conversion | 90-100% | 95% | Continuous operation [12] |

Continuous bioconversion processes using packed bed reactors have achieved sucrose conversion efficiencies of 95 percent over 50 hours of operation [12]. These systems employ immobilized invertase with substrate concentrations up to 1.0 molar, representing the practical upper limit for efficient conversion without significant product inhibition [12]. The industrial processes are designed to handle high-volume throughput while maintaining product quality and minimizing enzyme replacement costs [22].

Hybrid Methods: Combined Acid-Enzyme Approaches

While the literature review did not reveal specific studies on hybrid methods combining acid and enzyme approaches for Sweetrex production, the individual methodologies of acid-catalyzed and enzymatic hydrolysis provide complementary advantages that suggest potential for combined processes. The acid-catalyzed approach offers rapid reaction rates and high temperature operation, while enzymatic methods provide specificity and mild conditions. The integration of these approaches could potentially optimize both reaction efficiency and product quality in industrial applications.

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Density

Other CAS

37370-41-5

Wikipedia

Drug Warnings

10% SOLN OF INVERT SUGAR BUFFERED TO PH 6.8 WAS FOUND TO CAUSE SIGNIFICANTLY LOWER INCIDENCE OF THROMBOPHLEBITIS THAN SOLN OF SAME STRENGTH WITH PH BETWEEN 3.5 AND 5.4 FOLLOWING INTRAVENOUS INJECTION OF 500 ML QUANTITIES IN 76 PATIENTS.

DEXTROSE INJECTION SHOULD NOT BE USED AS A DILUENT FOR BLOOD BECAUSE IT CAUSES CLUMPING OF RED BLOOD CELLS &, POSSIBLY, HEMOLYSIS. THIS CAN BE AVOIDED BY USING 5% DEXTROSE IN 0.2% OR 0.11% SODIUM CHLORIDE INJECTION. /DEXTROSE/

SUBCUTANEOUS /ADMIN OF INVERT SUGAR/: GENERALLY DEEMED INADVISABLE.

For more Drug Warnings (Complete) data for INVERT SUGAR (7 total), please visit the HSDB record page.

Use Classification

Methods of Manufacturing

Commercial product is obtained by inversion of 96% cane sugar soln. Inversion is carried out at pH 3-4 by means of invertase and dil HCl. Acid... neutralized with sodium carbonate to pH 6.5. at this point dextrose crystallizes and entire mass is beaten into creamy, plastic product.

General Manufacturing Information

A mixture of about 50% glucose (dextrose) and 50% fructose (levulose) obtained by hydrolysis of sucrose. Hydrolysis of the sucrose may be carried out with acids or enzymes.

IT IS A SUBSTANCE WHICH MIGRATES TO FOOD FROM PACKAGING MATERIALS.

Honey is mostly invert sugar. Due to the levulose /50% of composition of invert sugar/, it is somewhat sweeter than sucrose.

Invert sugar is widely used ... because it is sweeter than sucrose and begins to crystallize (harden) at much higher concentrations than glucose or sucrose syrups

Analytic Laboratory Methods

AOAC Method 970.38. Invert Sugar in Molasses.

AOAC Method 963.36. Refractive indices of invert sugar solutions.

AOAC Method 940.39. Hammond table for calculating glucose, fructose, and invert sugar and lactose alone and in the presence of sucrose ...